6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95%
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Overview
Description
6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, also known as 6-HTN, is a synthetic, small-molecule compound that has been studied for its potential applications in scientific research. 6-HTN is a derivative of nicotinic acid, a naturally occurring compound with a wide range of physiological effects. 6-HTN has been found to possess a variety of biochemical and physiological properties that make it an attractive compound for laboratory experiments.
Mechanism of Action
6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has been found to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a type of ionotropic receptor, meaning that it is activated by the binding of a chemical messenger, in this case acetylcholine, to its binding site. When activated, it causes a change in the cell membrane potential, leading to the opening of ion channels and the influx of ions, such as calcium and sodium. This influx of ions leads to a variety of downstream biochemical and physiological effects, depending on the type of cell and the type of receptor activated.
Biochemical and Physiological Effects
6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties, and has been used in studies of cell signaling pathways, metabolic pathways, and gene regulation. It has also been used to study the effects of drugs on the nervous system, and to study the effects of environmental toxins on human health. In addition, 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has been found to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure, improving vascular tone, and decreasing inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% for laboratory experiments is its high purity and yield when synthesized. This makes it an ideal compound for experiments in which the purity of the compound is of paramount importance. Additionally, 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% is stable and easy to store, making it an ideal compound for long-term experiments. The main limitation of 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% is its relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
Given its wide range of biochemical and physiological effects, 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has a number of potential future directions for research. These include the study of its effects on the nervous system, its potential applications in drug development, and its potential applications in the treatment of diseases such as cancer and Alzheimer’s disease. Additionally, further research into its mechanism of action, its anti-inflammatory and anti-oxidant properties, and its effects on the cardiovascular system could lead to further applications in laboratory experiments.
Synthesis Methods
6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% can be synthesized using a variety of methods, depending on the desired purity and quantity. One of the most common methods is the reaction of 6-hydroxy-5-methylnicotinic acid with thiophene-3-carboxaldehyde in the presence of an acid catalyst. The reaction yields 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% in high yields with a purity of 95%. Other methods include the synthesis of 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% from 6-hydroxy-5-methylnicotinic acid and thiophene-3-carboxylic acid, or from 6-hydroxy-5-methylnicotinic acid and thiophene-3-carboxylic anhydride.
Scientific Research Applications
6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological properties that make it an attractive compound for laboratory experiments. 6-Hydroxy-5-(thiophen-3-yl)nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties, and has been used in studies of cell signaling pathways, metabolic pathways, and gene regulation. It has also been used to study the effects of drugs on the nervous system, and to study the effects of environmental toxins on human health.
properties
IUPAC Name |
6-oxo-5-thiophen-3-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-8(6-1-2-15-5-6)3-7(4-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYSIHTHAFXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686911 |
Source
|
Record name | 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-77-0 |
Source
|
Record name | 6-Oxo-5-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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